molecular formula C23H34O5 B14712407 7-Oxoandrostane-3,17-diyl diacetate CAS No. 13209-61-5

7-Oxoandrostane-3,17-diyl diacetate

Cat. No.: B14712407
CAS No.: 13209-61-5
M. Wt: 390.5 g/mol
InChI Key: ICLVBZVECAGRBZ-UHFFFAOYSA-N
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Description

7-Oxoandrostane-3,17-diyl diacetate is a synthetic steroidal compound with the molecular formula C23H34O5. It is characterized by the presence of two acetate groups attached to the 3rd and 17th carbon atoms of the androstane skeleton, along with a ketone group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxoandrostane-3,17-diyl diacetate typically involves the acetylation of 7-oxoandrostane-3,17-diol. The reaction is carried out under anhydrous conditions using acetic anhydride as the acetylating agent and pyridine as the catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically monitored using chromatographic techniques to ensure the completion of the acetylation process .

Chemical Reactions Analysis

Types of Reactions: 7-Oxoandrostane-3,17-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Oxoandrostane-3,17-diyl diacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxoandrostane-3,17-diyl diacetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Androstane-3,17-diyl diacetate: Similar in structure but lacks the ketone group at the 7th position.

    Ethynodiol diacetate: A synthetic progestational hormone with different functional groups and biological activity.

    5alpha-androstane-3beta,17alpha-diol: A major metabolite of testosterone with androgenic activity .

Uniqueness: 7-Oxoandrostane-3,17-diyl diacetate is unique due to the presence of the ketone group at the 7th position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

13209-61-5

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

(17-acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl) acetate

InChI

InChI=1S/C23H34O5/c1-13(24)27-16-7-9-22(3)15(11-16)12-19(26)21-17-5-6-20(28-14(2)25)23(17,4)10-8-18(21)22/h15-18,20-21H,5-12H2,1-4H3

InChI Key

ICLVBZVECAGRBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)CC2C1)CCC4OC(=O)C)C)C

Origin of Product

United States

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